molecular formula C13H14N2O3S B2486100 (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate CAS No. 308295-14-9

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate

Cat. No.: B2486100
CAS No.: 308295-14-9
M. Wt: 278.33
InChI Key: NJXRGDXDKUBOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a p-tolyl group, and an ester functional group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate typically involves the condensation of p-toluidine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The final product is obtained by esterification of the resulting thiazolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential antimicrobial and anticancer activities.

    Medicine: It is being investigated for its potential use in drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure and exhibit similar biological activities.

    p-Tolyl derivatives: Compounds with a p-tolyl group may have comparable chemical properties.

Uniqueness

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[4-(4-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-3-5-9(6-4-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRGDXDKUBOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.